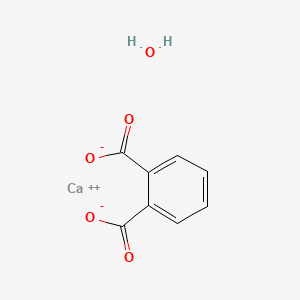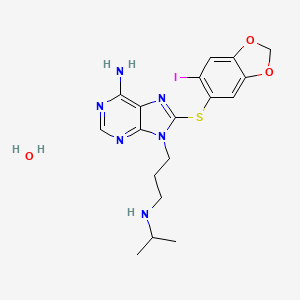
2-Tert-butyl-4-fluoro-5-nitrophenol
Overview
Description
2-Tert-butyl-4-fluoro-5-nitrophenol (2TBNP) is a type of phenolic compound which has been the subject of numerous scientific studies due to its unique properties. It has been used as a synthetic intermediate in the pharmaceutical industry, as a catalyst in organic synthesis, and as a reagent in various biochemical and physiological studies. 2TBNP is a versatile compound that can be used in a variety of applications and is of great interest to researchers due to its wide range of potential applications.
Scientific Research Applications
Chemical Synthesis and Modification
- 2-Tert-butyl-4-fluoro-5-nitrophenol is involved in various chemical synthesis processes. For example, tert-Butyl nitrite has been identified as a chemoselective nitrating agent, providing mononitro derivatives of phenolic substrates, a category to which 2-Tert-butyl-4-fluoro-5-nitrophenol belongs (Koley, Colón, & Savinov, 2009).
Environmental Analysis
- 2-Tert-butyl-4-fluoro-5-nitrophenol is also a subject in environmental chemistry, specifically in the determination of nitrophenols in soil. This demonstrates its relevance in environmental monitoring and analysis (Vozňáková, Podehradská, & Kohlíčková, 1996).
Magnetic Properties and Material Science
- In material science, derivatives of this compound have been studied for their magnetic properties. For example, biphenyl-3,5-diyl bis(tert-butyl nitroxides) carrying methyl and fluoro groups exhibit notable magnetic susceptibility changes (Yoshitake, Kudo, & Ishida, 2016).
Biochemical Research
- In biochemical research, nitroxides similar to 2-Tert-butyl-4-fluoro-5-nitrophenol are used as molecular probes and labels due to their unique redox properties (Zhurko et al., 2020).
Advanced Material Development
- Some studies have focused on the synthesis and physical and spectral characterization of compounds like 2,6-di-tert-butyl-4-nitrophenol, which are structurally related to 2-Tert-butyl-4-fluoro-5-nitrophenol. These studies contribute to the development of advanced materials with specific properties (Rivera‐Nevares et al., 1995).
Catalysis and Chemical Reactions
- In the field of catalysis, the steric effects of bulky compounds like 2-Tert-butyl-4-fluoro-5-nitrophenol are significant. Studies have shown how these steric properties influence the reactivity and formation of complexes in chemical reactions (Porter, Hayes, Kaminsky, & Mayer, 2017).
properties
IUPAC Name |
2-tert-butyl-4-fluoro-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-10(2,3)6-4-7(11)8(12(14)15)5-9(6)13/h4-5,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLULGCHFPCHPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4-fluoro-5-nitrophenol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1465935.png)





![3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1465948.png)

![2-(Benzo[d]thiazol-2-yl)butan-1-amine](/img/structure/B1465950.png)
